3-Cyano-N-(o-tolyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

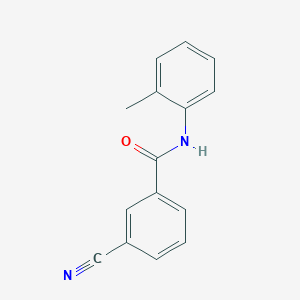

3-Cyano-N-(o-tolyl)benzamide is an organic compound with the molecular formula C15H12N2O It is a benzamide derivative characterized by the presence of a cyano group (-CN) and an o-tolyl group (a benzene ring substituted with a methyl group at the ortho position)

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-N-(o-tolyl)benzamide typically involves the reaction of o-toluidine with benzoyl cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: o-Toluidine and benzoyl cyanide.

Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or toluene, with the addition of a base such as triethylamine to facilitate the reaction.

Procedure: The o-toluidine is added to a solution of benzoyl cyanide in the chosen solvent, followed by the addition of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Análisis De Reacciones Químicas

Palladium-Catalyzed Aminocarbonylation

Aryl halides (e.g., iodobenzene derivatives) react with o-toluidine under reductive conditions to form the benzamide scaffold. For example:

-

Reagents : Aryl bromide, nitroarene (e.g., nitrobenzene), Pd catalyst (e.g., Pd(OAc)₂), Mo(CO)₆ (CO source), Zn (reductant), TMSI additive.

-

Conditions : 120°C, 16 hours in toluene.

Cyanation and Amide Formation

-

Cyanation : Methyl 2-chloro-5-cyanobenzoate is synthesized via CuCN-mediated cyanation of chlorobenzoate esters (70–79% yield) .

-

Amide Coupling : The cyano intermediate reacts with o-toluidine under alkaline conditions to form the final benzamide .

Cyano Group (-CN)

-

Hydrolysis : The electron-withdrawing cyano group can undergo hydrolysis to form carboxylic acids under acidic or basic conditions. For example, cyanoacetamide derivatives hydrolyze to carboxylic acids at 100°C in HCl/EtOH .

-

Nucleophilic Aromatic Substitution (SₙAr) : The cyano group activates the benzene ring for SₙAr reactions. Chloro or nitro substituents at the 4-position enhance reactivity, enabling displacement by amines or thiols .

Amide Bond (-CONH-)

-

Stability : The amide bond resists hydrolysis under mild conditions but cleaves in concentrated HCl or NaOH at elevated temperatures.

-

Functionalization : The o-tolyl group directs electrophilic substitution (e.g., nitration, halogenation) to the para position relative to the amide nitrogen .

Biological Activity-Driven Modifications

-

Covalent Protein Binding : Analogous 4-chloro-3-nitrobenzamides undergo SₙAr with cysteine residues in proteins, forming covalent adducts (e.g., β-tubulin inhibition) .

Comparative Reaction Data

Mechanistic Insights

-

Reductive Aminocarbonylation : Pd(0) intermediates facilitate CO insertion into aryl halides, followed by nitroarene reduction to form amide bonds .

-

Radical Pathways : Sulfate radical anions (SO₄⁻) abstract hydrogen atoms from thiols, enabling radical cyclization in sulfur-containing benzamides .

Stability and Degradation

Aplicaciones Científicas De Investigación

3-Cyano-N-(o-tolyl)benzamide has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals or as a tool in biochemical studies.

Medicine: Explored for its potential therapeutic effects. Research may focus on its ability to interact with specific biological targets, leading to the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various industrial applications, including the manufacture of polymers and coatings.

Mecanismo De Acción

The mechanism of action of 3-Cyano-N-(o-tolyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The cyano group and the aromatic ring structure can facilitate binding to specific sites on proteins or other biomolecules, influencing their function.

Comparación Con Compuestos Similares

Similar Compounds

N-(o-Tolyl)benzamide: Lacks the cyano group, which may result in different chemical and biological properties.

3-Cyano-N-(p-tolyl)benzamide: Similar structure but with the methyl group at the para position, potentially leading to different reactivity and applications.

3-Cyano-N-(m-tolyl)benzamide: Similar structure but with the methyl group at the meta position, which can also affect its properties.

Uniqueness

3-Cyano-N-(o-tolyl)benzamide is unique due to the presence of both the cyano group and the o-tolyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Actividad Biológica

3-Cyano-N-(o-tolyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

Chemical Formula : C12H10N2O

Molecular Weight : 198.22 g/mol

Structure :

- The compound features a cyano group (−C≡N) attached to a benzamide structure, with an o-tolyl substituent enhancing its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The specific mechanisms through which it exerts this activity may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, as evidenced by cell viability assays. The following table summarizes the findings from recent studies on its anticancer effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 11.46 ± 2.45 | Induces apoptosis via mitochondrial pathway |

| A549 (Lung) | 6.6 ± 0.6 | Cell cycle arrest at G1 phase |

| HepG2 (Liver) | 6.9 ± 0.7 | Inhibition of proliferation |

| CaSki (Cervical) | 7.8 ± 0.4 | Modulation of apoptotic signaling pathways |

The biological activity of this compound is attributed to its structural features that allow it to interact with specific biological targets:

- Enzyme Inhibition : The cyano group may facilitate binding to active sites on enzymes, thus inhibiting their activity.

- Receptor Interaction : The aromatic structure allows for interactions with various receptors, potentially modulating their signaling pathways.

- Apoptosis Induction : Studies have indicated that the compound can trigger apoptotic pathways in cancer cells, leading to cell death.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| N-(o-Tolyl)benzamide | Lacks cyano group | Moderate antimicrobial activity |

| 3-Cyano-N-(p-tolyl)benzamide | Methyl group at para position | Different reactivity; potential for different biological activities |

| 3-Cyano-N-(m-tolyl)benzamide | Methyl group at meta position | Variations in binding affinity and activity |

Case Studies and Research Findings

- Anticancer Study : A study published in MDPI demonstrated that this compound exhibited significant cytotoxicity against multiple cancer cell lines, highlighting its potential as a lead compound for drug development .

- Mechanistic Insights : Further research has elucidated the mechanisms through which this compound induces apoptosis, including mitochondrial dysfunction and activation of caspases .

- Synthesis and Optimization : Recent advancements in synthetic methodologies have improved the yield and purity of this compound, facilitating more extensive biological testing .

Propiedades

IUPAC Name |

3-cyano-N-(2-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-11-5-2-3-8-14(11)17-15(18)13-7-4-6-12(9-13)10-16/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNWTFUJFKTCAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.